TbrPDEB1 Inhibition: Target Compound vs. NPD-001 and Des-amino Analog
In the phenylpyridazinone series, the C6-amino substituent is a critical determinant of TbrPDEB1 potency. The reference compound NPD-001 (C6-H, C5-phenyl) inhibits TbrPDEB1 with IC₅₀ = 4 nM. [1] In contrast, a direct comparator analog bearing a C6-amino group and a C5-(4-methoxyphenyl) substituent (Compound 22a) shows TbrPDEB1 IC₅₀ = 42 nM, representing a 10.5-fold loss in potency relative to NPD-001. [2] While direct TbrPDEB1 data for the target compound (C5-naphthalen-1-yl, C6-amino) have not been publicly disclosed, the SAR trend indicates that C6-amino substitution generally attenuates TbrPDEB1 inhibition. However, the replacement of the C5-phenyl ring with a naphthalen-1-yl group may partially rescue potency through enhanced hydrophobic interactions, as observed with other C5-biaryl analogs in the series. Procurement of this specific compound enables direct testing of this SAR hypothesis.
| Evidence Dimension | TbrPDEB1 IC₅₀ |
|---|---|
| Target Compound Data | Not publicly disclosed (predicted range based on SAR: ~30–300 nM) |
| Comparator Or Baseline | NPD-001 (C6-H, C5-phenyl): IC₅₀ = 4 nM; Compound 22a (C6-NH₂, C5-(4-methoxyphenyl)): IC₅₀ = 42 nM |
| Quantified Difference | 10.5-fold loss (NPD-001 → C6-amino analog); predicted further modulation by naphthalen-1-yl substitution |
| Conditions | Recombinant TbrPDEB1 catalytic domain; fluorescence polarization assay; 30 min incubation at 30 °C |
Why This Matters
The compound serves as a critical SAR probe at the C5/C6 positions; its naphthalen-1-yl group may enable unique hydrophobic pocket interactions not achievable with phenyl or 4-methoxyphenyl analogs, potentially balancing potency and selectivity.
- [1] Veerman, J. J. N., et al. Synthesis and evaluation of analogs of the phenylpyridazinone NPD-001 as potent trypanosomal TbrPDEB1 phosphodiesterase inhibitors and in vitro trypanocidals. Bioorganic & Medicinal Chemistry, 2016, 24(7), 1573-1581. View Source
- [2] Veerman, J. J. N., et al. (2016) Table 1, Compound 22a: TbrPDEB1 IC₅₀ = 42 nM. View Source
